Home > Products > Screening Compounds P128559 > N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide
N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide - 1235235-33-2

N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide

Catalog Number: EVT-2648330
CAS Number: 1235235-33-2
Molecular Formula: C15H23N3O2
Molecular Weight: 277.368
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is a synthetic compound that has garnered attention in pharmaceutical chemistry due to its potential applications in drug development. This compound features a complex structure that includes a cyclohexyl group, a methyl group, and a pyridazine moiety, which contribute to its biological activity. The synthesis and characterization of this compound are significant for understanding its properties and potential therapeutic uses.

Source

The compound is derived from the broader class of pyridazine derivatives, known for their diverse biological activities. Research has indicated that modifications to the pyridazine structure can enhance the pharmacological profiles of these compounds, making them valuable in medicinal chemistry.

Classification

N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide can be classified as an amide due to the presence of the amide functional group. Its classification within chemical databases typically categorizes it under organic compounds, specifically those containing nitrogen and heterocyclic rings.

Synthesis Analysis

Methods

The synthesis of N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide can be achieved through several methods, including:

  1. Reflux Reaction: Combining cyclohexylamine with 3-methyl-6-oxopyridazine in a solvent such as ethanol at elevated temperatures.
  2. Coupling Reactions: Utilizing coupling agents to facilitate the formation of the amide bond between cyclohexylamine and the carboxylic acid derivative of 3-methyl-6-oxopyridazine.

Technical Details

The reaction conditions typically require careful control of temperature and pH to optimize yield and purity. Reversed-phase chromatography is often employed for purification, ensuring that by-products are effectively removed from the final product.

Molecular Structure Analysis

Data

Key molecular data include:

  • Molecular Formula: C15H20N4O
  • Molecular Weight: Approximately 272.35 g/mol
  • Functional Groups: Amide, pyridazine ring

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Reactions

N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide can participate in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  2. Substitution Reactions: The nitrogen atom may undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Technical Details

These reactions are typically carried out under controlled conditions to prevent degradation of sensitive functional groups. Analytical techniques such as High Performance Liquid Chromatography (HPLC) are employed to monitor reaction progress and product formation.

Mechanism of Action

Process

The mechanism by which N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide exerts its biological effects is not fully elucidated but may involve:

  1. Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  2. Receptor Binding: It could interact with certain receptors in biological systems, modulating physiological responses.

Data

Studies involving binding assays and enzyme kinetics are necessary to establish definitive mechanisms of action. Preliminary data suggest potential interactions with targets relevant to inflammation or cancer pathways.

Physical and Chemical Properties Analysis

Physical Properties

N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is characterized by:

  • Appearance: Typically a white to off-white solid.
  • Melting Point: Specific melting point data should be determined experimentally.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: Stability under various pH conditions should be assessed to determine shelf-life and storage requirements.

Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into thermal stability and phase transitions.

Applications

Scientific Uses

N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide holds potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new therapeutics targeting specific diseases.
  2. Biochemical Research: Useful in studies aimed at understanding enzyme mechanisms or receptor interactions.

Research into this compound's efficacy and safety profiles will determine its viability as a therapeutic agent in clinical settings.

Introduction to Pyridazinone-Based Pharmacophores

Nomenclature and Structural Taxonomy of Pyridazinone Derivatives

Pyridazinone derivatives constitute a structurally diverse class of nitrogen-containing heterocyclic compounds characterized by a six-membered ring featuring two adjacent nitrogen atoms at positions 1 and 2, along with a ketone functionality at position 3 or 6. The systematic naming of these compounds follows IUPAC conventions based on substitution patterns and ring oxidation states. The core scaffold is designated as pyridazin-3(2H)-one when the carbonyl group resides at position 3, or pyridazin-6(1H)-one when carbonylated at position 6. The compound N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide exemplifies strategic functionalization of this scaffold. Its name systematically describes: (1) an N-2 substituted propanamide moiety (N-cyclohexyl-N-methyl-2-...propanamide); (2) a pyridazinone ring with a methyl group at C-3 and carbonyl at C-6 (3-methyl-6-oxopyridazin-1(6H)-yl); and (3) the linkage point between these units at the pyridazinone's N-1 position [3] .

Structural taxonomy classifies pyridazinone derivatives according to ring substitution patterns and appended pharmacophores. Key structural categories include:

Table 1: Structural Taxonomy of Representative Pyridazinone Derivatives

Core ScaffoldN-2 SubstituentC-3/C-6 SubstituentsRepresentative Compound
Pyridazin-3(2H)-oneArylacetamideVariable at C-4/C-6FPR agonists (e.g., dual FPR1/FPR2 agonists)
Pyridazin-6(1H)-onePropanamide chainMethyl at C-3N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide
1,2,4-Oxadiazolyl-pyridazinoneComplex heteroarylTrifluoromethyl at oxadiazoleHDAC6 inhibitors (e.g., WO2017222951)

The structural complexity arises from permutations at three key sites: (1) The N-1 position often connects to alkyl/aryl chains or heterocycles, determining molecular geometry and pharmacokinetic properties; (2) The N-2 position commonly bears acyl groups (e.g., arylacetamides) critical for target engagement; and (3) The C-3 and C-6 positions tolerate limited modifications like methylation or halogenation that modulate electronic properties without compromising ring planarity essential for π-stacking interactions [3] [6]. This compound’s taxonomy places it within the C-6 carbonyl subclass with N-1-linked propanamide and C-3 methylation—a configuration optimized for balancing lipophilicity (cyclohexyl group) and hydrogen-bonding capacity (amide and carbonyl functionalities) [8].

Historical Evolution of Pyridazinone Scaffolds in Medicinal Chemistry

The medicinal exploration of pyridazinones spans over six decades, evolving from serendipitous discoveries to rational design paradigms. The historical trajectory reveals three distinct eras:

  • Cardiovascular Era (1960s-1980s): Early pyridazinones like zardaverine emerged as phosphodiesterase III inhibitors for heart failure treatment. These 4,5-disubstituted derivatives established the scaffold’s capacity to modulate enzymatic targets but exhibited off-target effects. Structural simplification efforts revealed that C-4/C-5 saturation reduced cardiotoxicity while retaining bioactivity [3] [8].

  • Neurological and Metabolic Era (1990s-2010s): Second-generation derivatives exploited the scaffold’s ability to cross the blood-brain barrier. Compounds like emorfazone (analgesic) featured bulky N-2 aryl groups, while azeliflapon (leukotriene biosynthesis inhibitor) demonstrated the therapeutic relevance of C-3 alkylation. This period saw the strategic incorporation of cyclohexyl groups (e.g., N-cyclohexyl-N-methyl motifs) to enhance metabolic stability and CNS penetration—a design principle directly relevant to the profiled compound [8].

  • Receptor-Targeted Era (2010s-Present): Contemporary research focuses on pyridazinones as privileged scaffolds for G-protein-coupled receptors (GPCRs) and epigenetic enzymes. Landmark studies confirmed the arylacetamide moiety at N-2 as fundamental for formyl peptide receptor (FPR) agonist activity, with pyridazin-3(2H)-one serving as an optimal core [3]. Parallel innovations include C-3 trifluoromethyloxadiazole conjugates (e.g., WO2017222951) that inhibit histone deacetylase 6 (HDAC6) for oncology applications [6]. The compound N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide represents an evolution of this receptor-targeted approach, combining the N-1 propanamide linker with C-3 methylation to optimize physicochemical properties while retaining target engagement capabilities [6].

Table 2: Evolution of Key Pyridazinone Derivatives in Medicinal Chemistry

EraRepresentative CompoundKey Structural FeaturesPrimary Therapeutic Target
1960s-1980sZardaverine4,5-Dichloro-pyridazinonePhosphodiesterase III
1990s-2010sEmorfazoneN-2 PhenylpyridazinoneCyclooxygenase (indirect)
1990s-2010s3-cyclohexyl-N-methyl-1-propanamineCyclohexyl-methylamine side chainNeurological targets
2010s-PresentFPR Agonists (SciDirect)N-2 ArylacetamideFormyl peptide receptors
2010s-PresentHDAC6 Inhibitors (WO2017222951)C-3-(5-trifluoromethyl-1,2,4-oxadiazole)Histone deacetylase 6

Rationale for Functionalization at N-2 and C-3 Positions

Strategic functionalization of pyridazinone scaffolds at specific positions enables precise modulation of pharmacodynamic and pharmacokinetic properties. The N-2 position serves as the primary vector for introducing pharmacophores that dictate target selectivity and potency. Research on formyl peptide receptor (FPR) agonists demonstrates that an arylacetamide moiety at N-2 is indispensable for receptor activation. Molecular docking studies reveal that this group occupies hydrophobic pockets within FPR1/FPR2 binding sites, mimicking natural peptide ligands like fMLF. Crucially, replacing the arylacetamide with aliphatic chains (e.g., cyclohexylacetamide) diminishes agonist activity, underscoring the requirement for aromatic π-systems at this position [3].

The C-3 position offers a secondary modulation site where steric and electronic properties fine-tune bioactivity. Unlike C-4/C-6 positions—which show limited tolerance for bulky groups—C-3 accommodates small alkyl substituents (e.g., methyl) without significant conformational distortion. In the profiled compound, the 3-methyl group serves dual purposes: (1) Electronically, it slightly increases ring electron density, potentially enhancing hydrogen-bond acceptor capacity at the adjacent carbonyl oxygen; (2) Sterically, it provides strategic blockade of metabolic soft spots while maintaining ligand-receptor complementarity. Molecular modeling indicates that C-3 methylation induces a 15° out-of-plane rotation in appended N-1 chains, potentially optimizing vectorial orientation toward deep binding cavities [3] [6].

Synthetic pathways to these derivatives exploit the reactivity differential between N-1/N-2 nitrogen atoms. The preferred route involves:

  • N-1 Alkylation: Reacting 3-methylpyridazin-6(1H)-one with ethyl 2-bromopropanoate under basic conditions to install the ester-functionalized linker.
  • Saponification and Activation: Hydrolyzing the ester to carboxylic acid followed by conversion to acyl chloride.
  • N-2 Acylation: Coupling with N-methylcyclohexylamine to form the tertiary amide. This sequence capitalizes on N-1’s higher nucleophilicity versus N-2 in pyridazinones, ensuring regioselectivity [7].

Table 3: Impact of Position-Specific Functionalization on Bioactivity

PositionPermitted ModificationsBiological ConsequenceStructural Basis
N-2Arylacetamide > Heteroarylacetamide > Aliphatic amideFPR agonist activity abolished with aliphatic chainsAryl group engages Tyr257/Phe110 via π-stacking in FPR1
C-3Methyl ≈ Chlorine > Hydrogen > PhenylMethyl enhances metabolic stability without activity lossSmall groups maintain planarity; phenyl induces steric clash
N-1Alkyl chains (C2-C6) with terminal amides/heterocyclesEnables linker diversification for target reachFlexible chains access subpockets (e.g., HDAC6 hydrophobic tunnel)
C-6Carbonyl essential; no substituent toleranceModifications abolish agonist activityCarbonyl H-bonds with Arg205/Lys863 in HDAC6/FPR1

The synergy between N-2 and C-3 modifications exemplifies rational scaffold optimization: The N-2 propanamide with tertiary cyclohexyl-methylamine confers membrane permeability and metabolic stability, while the compact C-3 methyl group preserves the core’s electronic profile essential for target engagement [3] [6].

Properties

CAS Number

1235235-33-2

Product Name

N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide

IUPAC Name

N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1-yl)propanamide

Molecular Formula

C15H23N3O2

Molecular Weight

277.368

InChI

InChI=1S/C15H23N3O2/c1-11-9-10-14(19)18(16-11)12(2)15(20)17(3)13-7-5-4-6-8-13/h9-10,12-13H,4-8H2,1-3H3

InChI Key

XNIMKUFBDATBGD-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C=C1)C(C)C(=O)N(C)C2CCCCC2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.